

Application Notes for 4'-bromo-3-morpholinomethyl benzophenone

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Compound of Interest

Compound Name: 4'-bromo-3-morpholinomethyl
benzophenone

Cat. No.: B1293297

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Introduction

4'-bromo-3-morpholinomethyl benzophenone is a heterobifunctional chemical probe designed for photoaffinity labeling studies. This reagent combines a benzophenone moiety, which serves as a photo-activatable crosslinking group, with a morpholinomethyl functional group that can potentially influence solubility and binding interactions. The bromo-substitution offers a site for further chemical modification, if desired. Upon activation with UV light, the benzophenone group forms a reactive triplet diradical that can covalently bind to nearby amino acid residues, thus capturing protein-protein or protein-small molecule interactions.[1][2][3]

Mechanism of Action

The utility of **4'-bromo-3-morpholinomethyl benzophenone** in protein labeling stems from the photochemical properties of the benzophenone core. When irradiated with UV light, typically in the range of 350-365 nm, the benzophenone carbonyl group undergoes a $n \rightarrow \pi^*$ transition from the ground singlet state (S_0) to an excited singlet state (S_1).[1] This is followed by a highly efficient intersystem crossing to the triplet state (T_1). The triplet state benzophenone behaves as a diradical and can abstract a hydrogen atom from a C-H bond of a nearby amino acid residue.[1][4] This hydrogen abstraction generates a ketyl radical on the benzophenone and a carbon-centered radical on the protein. Subsequent radical-radical coupling between these two species results in the formation of a stable covalent C-C bond, thus permanently labeling the protein.[1]

One of the key advantages of benzophenone-based photoprobes is their relative stability and inertness towards water, which allows for repeated excitation and increases the overall labeling efficiency.[2] The long wavelength of activation also minimizes protein damage that can be associated with shorter wavelength UV irradiation.[2][5]

Applications in Research and Drug Development

- **Target Identification and Validation:** This probe can be tethered to a bioactive small molecule to identify its protein targets in complex biological systems like cell lysates or living cells.[6]
- **Binding Site Mapping:** By analyzing the crosslinked protein-probe complex using mass spectrometry, the specific amino acid residues involved in the binding interaction can be identified.[5]
- **Analysis of Protein-Protein Interactions:** When incorporated into a protein of interest, **4'-bromo-3-morpholinomethyl benzophenone** can be used to identify interacting protein partners.
- **Probe for Covalent Drug Discovery:** The ability to form a covalent bond upon photoactivation makes this class of compounds interesting for the development of targeted covalent inhibitors.

Experimental Protocols

Protocol 1: General Procedure for Photoaffinity Labeling of a Purified Protein

This protocol provides a general workflow for labeling a purified protein with **4'-bromo-3-morpholinomethyl benzophenone**.

- **Preparation of Reagents:**
 - **Protein Solution:** Prepare a solution of the target protein in a suitable buffer (e.g., PBS, HEPES, or Tris) at a concentration of 1-10 μ M. Ensure the buffer does not contain components that can be highly reactive with the photoprobe.
 - **Probe Stock Solution:** Prepare a 10-100 mM stock solution of **4'-bromo-3-morpholinomethyl benzophenone** in an organic solvent such as DMSO or DMF. Store

protected from light.

- Incubation:
 - Add the probe stock solution to the protein solution to achieve the desired final probe concentration (typically ranging from 1-100 μ M). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid protein denaturation.
 - Incubate the mixture for a predetermined time (e.g., 30-60 minutes) at room temperature or 4°C to allow for the formation of the non-covalent protein-probe complex. This step should be performed in the dark to prevent premature photo-activation.
- UV Irradiation:
 - Place the sample in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube with the lid open) on ice to minimize heat-induced damage.
 - Irradiate the sample with a UV lamp at 350-365 nm.[\[2\]](#) A typical setup might involve a commercial UV crosslinker.[\[7\]](#)[\[8\]](#)
 - The irradiation time can vary from 15 minutes to 2 hours, and should be optimized for the specific protein and probe concentration.[\[2\]](#)[\[7\]](#)
- Analysis of Labeling:
 - The extent of protein labeling can be analyzed by SDS-PAGE. A successful crosslinking event will result in a shift in the molecular weight of the protein.
 - Further analysis by mass spectrometry can be performed to identify the site of covalent attachment.

Protocol 2: Workflow for Target Identification in a Cell Lysate

This protocol outlines the steps for identifying the protein targets of a small molecule conjugated to **4'-bromo-3-morpholinomethyl benzophenone** in a complex proteome.

- Probe Design and Synthesis:

- Synthesize a derivative of the probe that is conjugated to a small molecule of interest and also incorporates a reporter tag (e.g., biotin or an alkyne for click chemistry) for subsequent enrichment.
- Cell Lysate Preparation:
 - Prepare a cell lysate from the biological system of interest using a suitable lysis buffer.
 - Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Labeling and Irradiation:
 - Incubate the cell lysate (e.g., 1-5 mg/mL total protein) with the tagged photoprobe at a final concentration of 1-10 μ M for 30-60 minutes at 4°C in the dark.
 - As a negative control, include a sample with a competing excess of the untagged small molecule to identify specific binding partners.
 - Irradiate the samples with UV light (350-365 nm) for 30-60 minutes on ice.
- Enrichment of Labeled Proteins:
 - If a biotin tag was used, add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein-probe complexes.
 - If an alkyne tag was used, perform a click chemistry reaction with an azide-functionalized reporter (e.g., biotin-azide) followed by enrichment with streptavidin beads.
 - Wash the beads extensively to remove non-specifically bound proteins.
- Protein Identification by Mass Spectrometry:
 - Elute the captured proteins from the beads.
 - Digest the proteins into peptides using trypsin.

- Analyze the peptide mixture by LC-MS/MS to identify the proteins that were specifically labeled by the photoprobe.

Quantitative Data

Due to the novel nature of **4'-bromo-3-morpholinomethyl benzophenone**, specific quantitative data on its labeling efficiency and reaction kinetics are not readily available in the public domain. The following tables provide illustrative data based on typical results obtained with other benzophenone-based photoprobes to guide experimental design.

Table 1: Example of Labeling Efficiency Optimization

Probe Concentration (μM)	Irradiation Time (min)	Target Protein Concentration (μM)	Estimated Labeling Efficiency (%)
1	15	5	5
10	15	5	20
50	15	5	45
10	30	5	35
10	60	5	50

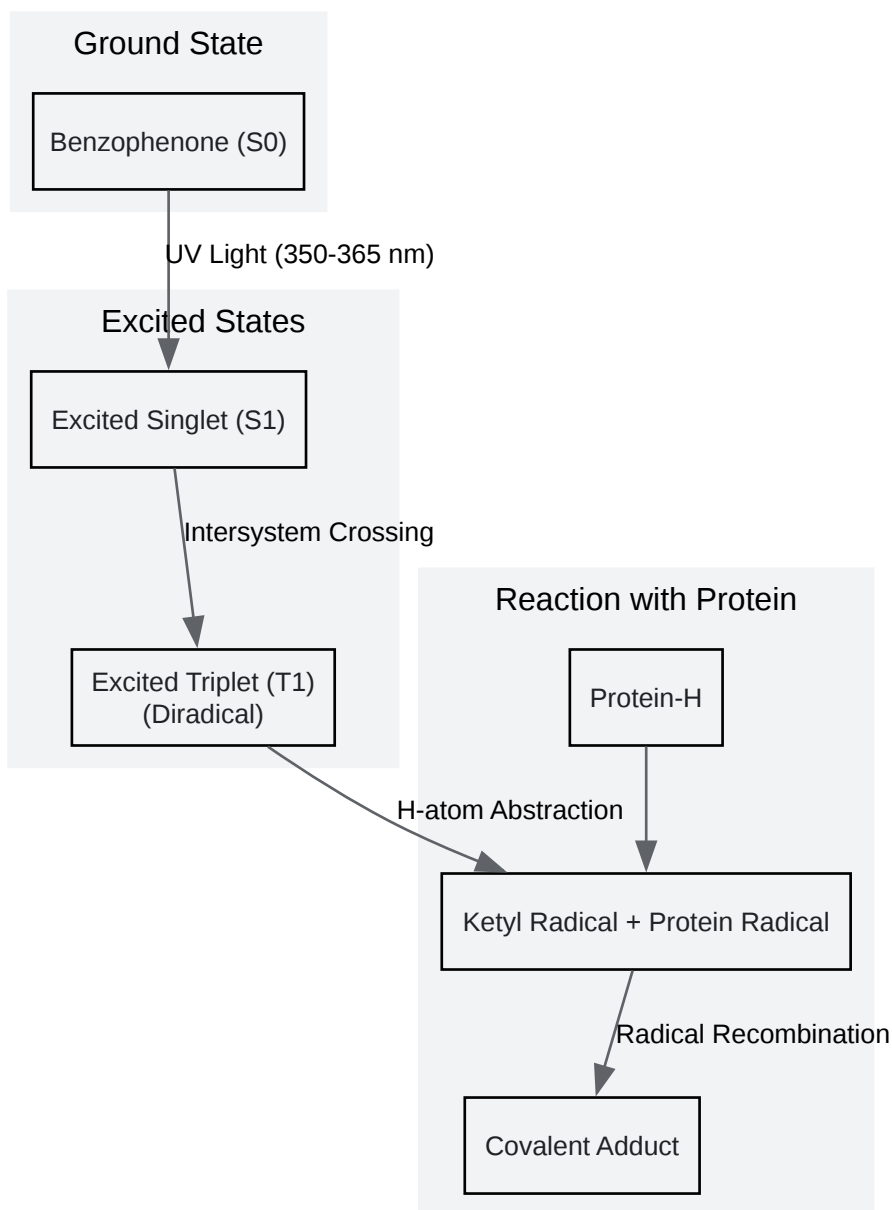
Note: Labeling efficiency is highly dependent on the specific protein, probe, and experimental conditions.

Table 2: Comparison of Photoreactive Probes

Photoreactive Group	Activation Wavelength (nm)	Reactive Intermediate	Key Advantages	Key Disadvantages
Benzophenone	350-365	Triplet Diradical	Stable, inert to water, long activation wavelength minimizes protein damage[2]	Bulky, may require longer irradiation times[6]
Aryl Azide	254-300	Nitrene	Small size	Shorter wavelength can damage proteins, can rearrange to less reactive species
Diazirine	350-380	Carbene	Small size, highly reactive	Can be less stable, may react with water

Visualizations

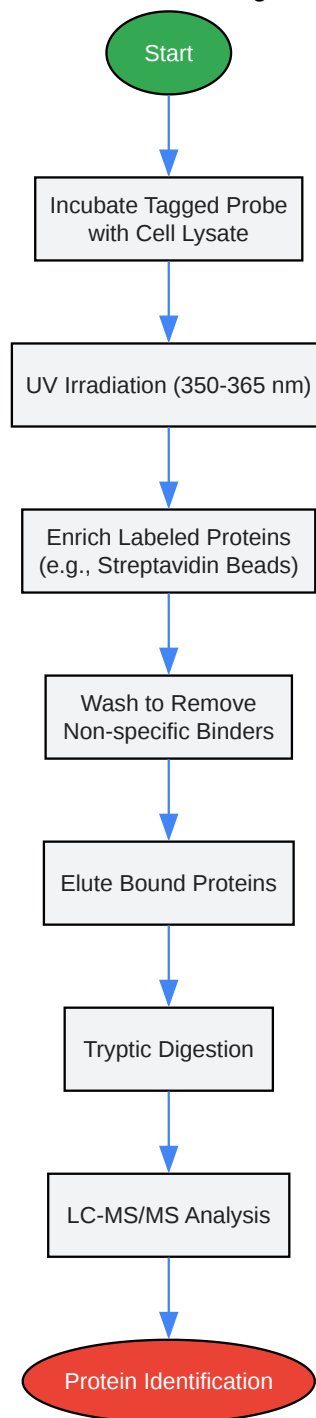
Mechanism of Benzophenone Photo-crosslinking



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Caption: Mechanism of benzophenone-mediated photo-crosslinking.

Experimental Workflow for Target Identification

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Caption: Workflow for identifying protein targets using a tagged photoprobe.

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